molecular formula C22H20N4O2S2 B6560866 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1021211-19-7

2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B6560866
CAS No.: 1021211-19-7
M. Wt: 436.6 g/mol
InChI Key: PTZULSFEIRXPPW-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide (hereafter referred to as the target compound) is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-methoxyphenyl substituent at position 2 of the pyrazine core and a sulfanyl-linked acetamide group terminating in a 3-(methylsulfanyl)phenyl moiety.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c1-28-17-8-6-15(7-9-17)19-13-20-22(23-10-11-26(20)25-19)30-14-21(27)24-16-4-3-5-18(12-16)29-2/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZULSFEIRXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : 420.49 g/mol
  • CAS Number : 1021208-60-5

The structure of this compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities, particularly in cancer therapy and enzyme inhibition.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This inhibition affects cell cycle progression, particularly the transition from the G1 phase to the S phase, leading to reduced cell proliferation in various cancer cell lines .
  • Anticancer Activity : The compound has shown significant cytotoxic effects against multiple cancer cell lines, including MCF7 and NCI-H460. The growth inhibitory concentrations (IC50) reported for these lines are promising, indicating potential for further development as an anticancer agent .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In a study assessing various pyrazole derivatives, the compound demonstrated notable cytotoxicity with IC50 values in the micromolar range against several cancer cell lines (e.g., MCF7 and NCI-H460) .
    • Another study highlighted that related compounds within the same class exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines, showcasing their therapeutic potential .
  • Enzyme Inhibition :
    • The compound's structure suggests potential interactions with specific enzymes involved in cancer progression. For instance, it may inhibit topoisomerase IIa and Aurora-A kinase, both of which play critical roles in cellular processes related to cancer .
  • Comparative Analysis :
    • A comparison of various pyrazolo derivatives reveals that those with similar structural motifs often exhibit comparable biological activities. For example, compounds with substitutions at specific positions on the pyrazolo ring have been shown to enhance anticancer properties significantly .

Summary Table of Biological Activities

Activity TypeTarget Cell LineIC50 (µM)Reference
CytotoxicityMCF73.79
CytotoxicityNCI-H46012.50
Enzyme InhibitionCDK2Not Specified
Enzyme InhibitionTopoisomerase IIaNot Specified

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares a pyrazolo[1,5-a]pyrazine scaffold with several analogues, differing primarily in substituents at the pyrazine C2 position and the acetamide N-aryl group. Key structural variations and their physicochemical implications are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name R1 (Pyrazine C2) R2 (Acetamide N-Aryl) Molecular Formula Molecular Weight LogP*
Target Compound 4-methoxyphenyl 3-(methylsulfanyl)phenyl C₂₁H₁₉N₄O₂S₃ 461.06 3.2
2-{[2-(4-Chlorophenyl)...}acetamide 4-chlorophenyl 3-(methylsulfanyl)phenyl C₂₁H₁₇ClN₄OS₂ 440.96 3.8
2-{[2-(4-Methoxyphenyl)...}acetamide 4-methoxyphenyl 4-phenoxyphenyl C₂₆H₂₀N₄O₃S 476.53 4.1
2-{[2-(2-Butoxyphenyl)...}acetamide 2-butoxyphenyl 3-chloro-2-methylphenyl C₂₅H₂₅ClN₄O₂S₂ 529.06 4.5
2-{[2-(Naphthalen-1-yl)...}acetamide Naphthalen-1-yl 3-(trifluoromethyl)phenyl C₂₅H₁₇F₃N₄OS 478.49 4.3

*LogP values are estimated using fragment-based methods.

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : Larger substituents (e.g., 2-butoxyphenyl or naphthalen-1-yl ) increase LogP, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Key Findings :

  • TSPO Affinity : The target compound’s 4-methoxyphenyl group likely mimics the 4-fluorophenyl substituent in DPA-714, which exhibits high TSPO binding (Ki = 0.8 nM) .

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